2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Overview
Description
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant at 25°C in water has been reported .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or other oxidized derivatives.
Reduction: Formation of reduced analogues with altered electronic properties.
Substitution: Introduction of different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: A similar compound with a nitrile group instead of a carboxylic acid group.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with a ketone group.
Uniqueness
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to its specific combination of a cyclopentane ring fused with a pyridine ring and the presence of an amino and carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJJSHCLCZUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115271-79-9 | |
Record name | 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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